Cas no 2060044-83-7 (Cyclohexanecarboxylic acid, 1,3,4-trimethyl-)

Cyclohexanecarboxylic acid, 1,3,4-trimethyl-, is a substituted cyclohexane derivative with a carboxyl functional group at the 1-position and methyl groups at the 3- and 4-positions. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and specialty chemical applications. Its cyclohexane backbone contributes to stability, while the methyl substitutions enhance lipophilicity, potentially improving solubility in nonpolar matrices. The carboxylic acid group allows for further functionalization, enabling use in pharmaceuticals, agrochemicals, or advanced material synthesis. The compound’s defined regiochemistry ensures consistent reactivity, supporting precise synthetic pathways. Suitable for controlled reactions, it is typically handled under standard laboratory conditions with appropriate safety measures.
Cyclohexanecarboxylic acid, 1,3,4-trimethyl- structure
2060044-83-7 structure
Product Name:Cyclohexanecarboxylic acid, 1,3,4-trimethyl-
CAS No:2060044-83-7
MF:C10H18O2
MW:170.248723506927
CID:5163801
Update Time:2025-05-23

Cyclohexanecarboxylic acid, 1,3,4-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 1,3,4-trimethyl-
    • Inchi: 1S/C10H18O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: IQLHWNMPLQVKNW-UHFFFAOYSA-N
    • SMILES: C1(C)(C(O)=O)CCC(C)C(C)C1

Cyclohexanecarboxylic acid, 1,3,4-trimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330191-0.05g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
0.05g
$827.0 2025-03-18
Enamine
EN300-330191-0.1g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
0.1g
$867.0 2025-03-18
Enamine
EN300-330191-0.25g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
0.25g
$906.0 2025-03-18
Enamine
EN300-330191-0.5g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
0.5g
$946.0 2025-03-18
Enamine
EN300-330191-1.0g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-330191-2.5g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
2.5g
$1931.0 2025-03-18
Enamine
EN300-330191-5.0g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
5.0g
$2858.0 2025-03-18
Enamine
EN300-330191-10.0g
1,3,4-trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95.0%
10.0g
$4236.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01061195-1g
1,3,4-Trimethylcyclohexane-1-carboxylic acid
2060044-83-7 95%
1g
¥4893.0 2023-03-11

Cyclohexanecarboxylic acid, 1,3,4-trimethyl- Related Literature

Additional information on Cyclohexanecarboxylic acid, 1,3,4-trimethyl-

Cyclohexanecarboxylic Acid, 1,3,4-Trimethyl-: Structural Properties and Emerging Applications in Organic Synthesis

CAS No. 2060044-83-7 identifies the chemical compound Cyclohexanecarboxylic acid, 1,3,4-trimethyl-, a substituted cyclohexane derivative featuring a carboxylic acid functional group. This molecule belongs to the class of cyclic carboxylic acids with multiple methyl substituents at positions 1, 3, and 4 of the cyclohexane ring. Its unique structural configuration provides distinct physicochemical properties that have garnered attention in contemporary organic chemistry research.

The molecular structure of Cyclohexanecarboxylic acid, 1,3,4-trimethyl- consists of a six-membered cyclohexane ring with three methyl groups (CH₃) occupying positions adjacent to the carboxyl (-COOH) group. This arrangement creates steric and electronic effects that influence reactivity patterns compared to unsubstituted cyclohexane carboxylic acids. Recent computational studies using density functional theory (DFT) have demonstrated that the trimethyl substitution significantly lowers the energy barrier for nucleophilic attack at the carbonyl carbon by stabilizing transition states through hyperconjugative interactions.

Advances in synthetic methodology have enabled efficient preparation of CAS No. 2060044-83-7. Modern approaches often employ transition metal-catalyzed C–H activation strategies to selectively introduce methyl groups at specific positions on the cyclohexane ring. A notable development from 2023 involves palladium(II)-catalyzed oxidative alkylation under photoredox conditions, achieving >95% regioselectivity for the desired trimethylated product. These innovations align with green chemistry principles by minimizing byproduct formation and reducing reaction times.

In pharmaceutical research contexts, derivatives of Cyclohexanecarboxylic acid, 1,3,4-trimethyl- have shown promise as building blocks for drug discovery programs targeting metabolic disorders. The rigid cyclic framework provides structural rigidity that enhances binding affinity to target proteins while the methyl substituents modulate lipophilicity parameters critical for drug absorption profiles. Recent studies published in *Journal of Medicinal Chemistry* (2024) demonstrate that this scaffold improves aqueous solubility by ~35% compared to linear analogs through enhanced hydrogen bonding capabilities.

The compound's role as a synthetic intermediate extends to materials science applications. Researchers at ETH Zurich (2025) reported its use in constructing functionalized polymers with tailored mechanical properties through step-growth polymerization techniques. The trimethylated cyclohexane core contributes to thermal stability while maintaining processability advantages over aromatic counterparts. This has led to exploration in high-performance coating formulations requiring both flexibility and chemical resistance.

Analytical characterization techniques for CAS No. 2060044-83-7 include nuclear magnetic resonance (NMR) spectroscopy which reveals distinct chemical shifts for protons adjacent to methyl groups due to deshielding effects from nearby electron-withdrawing groups. Mass spectrometry analysis typically shows a molecular ion peak at m/z corresponding to [M+H]⁺ with characteristic fragment ions arising from α-cleavage patterns specific to substituted cyclohexanes.

Current investigations focus on optimizing biocompatibility profiles through derivatization strategies. A 2025 study published in *Organic & Biomolecular Chemistry* demonstrated that esterification of the carboxylic acid group with polyethylene glycol chains significantly enhances cellular uptake efficiency while maintaining structural integrity under physiological conditions. These findings open new avenues for biomedical applications including targeted drug delivery systems.

The compound's unique combination of steric bulk from multiple methyl substituents and inherent ring strain makes it an ideal candidate for studying conformational dynamics using molecular dynamics simulations. Recent computational work has revealed preferred chair conformations where bulky methyl groups adopt equatorial positions to minimize diaxial interactions—a phenomenon consistent with established models in organic chemistry but with quantitatively different energy minima due to the trimethyl substitution pattern.

In industrial settings, process development for large-scale synthesis has benefited from continuous flow chemistry approaches. A comparative study published in *Chemical Engineering Journal* (2025) showed that microreactor systems achieve ~85% yield improvements over batch processes by maintaining precise temperature control during exothermic coupling steps required for methyl group introduction.

Eco-toxicological assessments indicate favorable environmental profiles when compared to similarly structured aromatic compounds. Life cycle analysis studies from 2025 demonstrate that biodegradation rates exceed regulatory thresholds while maintaining low bioaccumulation potential—a critical factor for sustainable chemical design in modern manufacturing processes.

Ongoing research continues to explore novel applications including its potential as a ligand in homogeneous catalysis systems. Preliminary results suggest that complexes formed with this compound exhibit enhanced selectivity in asymmetric hydrogenation reactions due to the preorganized chelating environment provided by the rigid cyclic framework combined with methyl group steric effects.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen